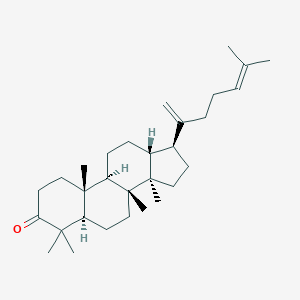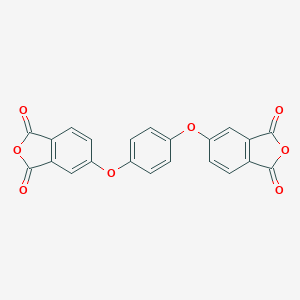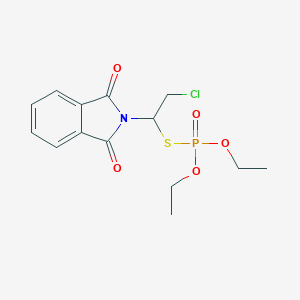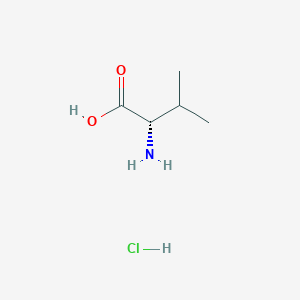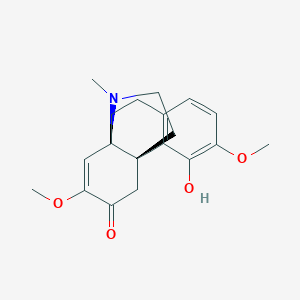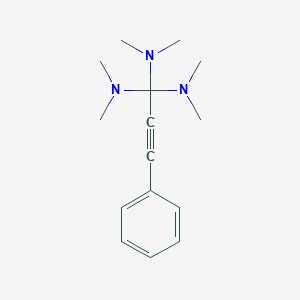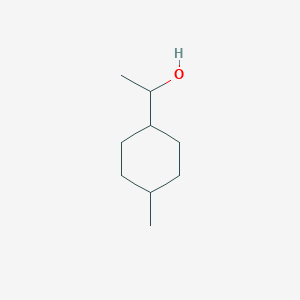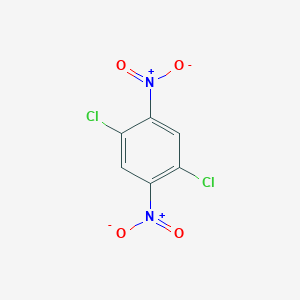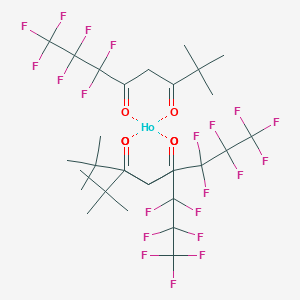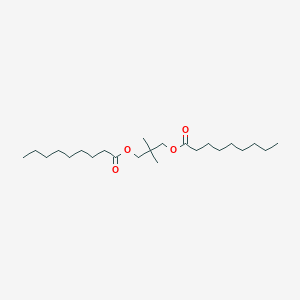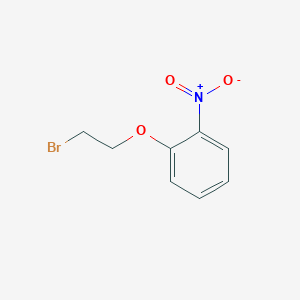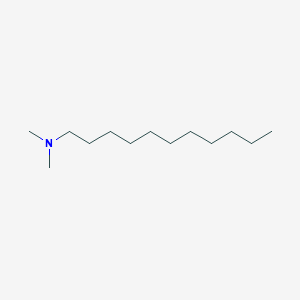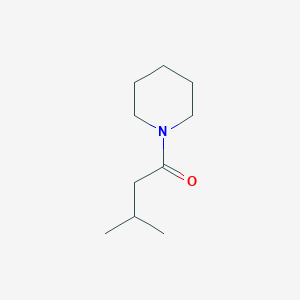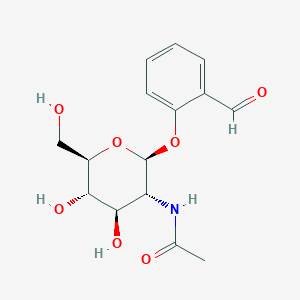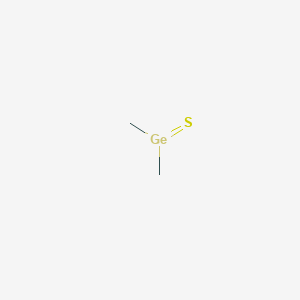
Dimethyl germanium sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl germanium sulfide (DMGS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMGS is a colorless liquid that is soluble in organic solvents and has a distinctive odor. This compound has been studied for its ability to inhibit tumor growth, enhance immune function, and improve cognitive function.
Mechanism Of Action
The mechanism of action of Dimethyl germanium sulfide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in tumor growth and inducing apoptosis, or programmed cell death, in cancer cells. Dimethyl germanium sulfide has also been shown to modulate the immune system by increasing the production of cytokines and activating natural killer cells.
Biochemical And Physiological Effects
Dimethyl germanium sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and immune-enhancing properties, Dimethyl germanium sulfide has been shown to improve cognitive function and reduce inflammation. Dimethyl germanium sulfide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using Dimethyl germanium sulfide in lab experiments is that it is readily available and relatively inexpensive. Dimethyl germanium sulfide is also relatively stable and easy to handle. However, one limitation of using Dimethyl germanium sulfide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on Dimethyl germanium sulfide. One area of interest is the development of Dimethyl germanium sulfide-based therapies for cancer. Another area of interest is the use of Dimethyl germanium sulfide as a cognitive enhancer or to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl germanium sulfide and to optimize its use in lab experiments.
Synthesis Methods
Dimethyl germanium sulfide can be synthesized through the reaction of germanium tetrachloride with sodium sulfide in the presence of a reducing agent such as sodium borohydride. The reaction produces Dimethyl germanium sulfide as well as sodium chloride and hydrogen gas as byproducts.
Scientific Research Applications
Dimethyl germanium sulfide has been studied extensively for its potential therapeutic applications. Research has shown that Dimethyl germanium sulfide can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Dimethyl germanium sulfide has also been shown to enhance immune function by increasing the production of cytokines and activating natural killer cells.
properties
CAS RN |
16090-49-6 |
|---|---|
Product Name |
Dimethyl germanium sulfide |
Molecular Formula |
C2H6GeS |
Molecular Weight |
134.77 g/mol |
IUPAC Name |
dimethyl(sulfanylidene)germane |
InChI |
InChI=1S/C2H6GeS/c1-3(2)4/h1-2H3 |
InChI Key |
FTOAATXNJIOWPY-UHFFFAOYSA-N |
SMILES |
C[Ge](=S)C |
Canonical SMILES |
C[Ge](=S)C |
Other CAS RN |
16090-49-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



